molecular formula C9H15NO B13190147 1-(6-Methylpiperidin-3-yl)prop-2-en-1-one

1-(6-Methylpiperidin-3-yl)prop-2-en-1-one

Cat. No.: B13190147
M. Wt: 153.22 g/mol
InChI Key: DOMROAAVUABVCH-UHFFFAOYSA-N
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Description

1-(6-Methylpiperidin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound is characterized by a piperidine ring substituted with a methyl group at the 6-position and a prop-2-en-1-one group at the 1-position. It is primarily used for research purposes in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpiperidin-3-yl)prop-2-en-1-one typically involves the reaction of 6-methylpiperidine with an appropriate acylating agent under controlled conditions. One common method includes the use of prop-2-en-1-one as the acylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpiperidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Methylpiperidin-3-yl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methylpiperidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methylpiperidin-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of the prop-2-en-1-one group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(6-methylpiperidin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-9(11)8-5-4-7(2)10-6-8/h3,7-8,10H,1,4-6H2,2H3

InChI Key

DOMROAAVUABVCH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)C(=O)C=C

Origin of Product

United States

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